![molecular formula C23H20N2O2 B4669828 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide](/img/structure/B4669828.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, also known as BMPPA, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BMPPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to have antitumor activity, making it a potential candidate for the treatment of various types of cancer. In agriculture, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have herbicidal properties, making it a potential candidate for use as a herbicide.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin synthesis. Prostaglandins are mediators of inflammation and pain, and their reduction can result in anti-inflammatory and analgesic effects. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have anti-inflammatory and analgesic effects in various animal models, including mice and rats. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. In addition, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has been shown to have herbicidal properties, making it effective against various weeds.
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide has several advantages for lab experiments, including its high purity and stability. However, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is a synthetic compound and may not accurately represent the effects of natural compounds. In addition, the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide, including its potential use as a treatment for various inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide and its potential applications in medicine and agriculture. In addition, the development of more efficient synthesis methods for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide may lead to its wider use in research and development.
properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYPKKNCJDNHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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